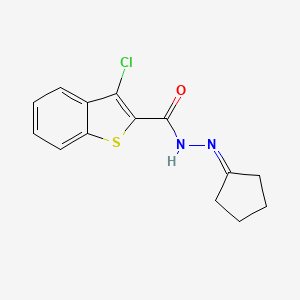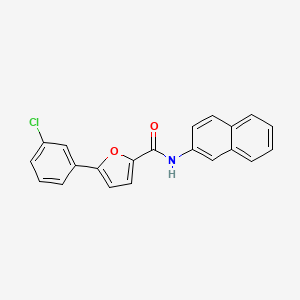
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide, also known as CCT251545, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at the Cancer Research UK Manchester Institute in 2012. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mecanismo De Acción
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide is a selective inhibitor of the protein kinase PAK4, which is involved in a variety of cellular processes, including cell proliferation, migration, and invasion. By inhibiting PAK4, 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide disrupts these processes, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide is its selectivity for PAK4, which reduces the risk of off-target effects. It is also relatively easy to synthesize, which makes it a useful tool for studying the role of PAK4 in cancer and other diseases. However, like all small-molecule inhibitors, it has limitations in terms of its specificity and potency, and further research is needed to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide. One area of interest is the development of more potent and selective PAK4 inhibitors, which could have even greater therapeutic potential. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide. Finally, there is interest in exploring the potential of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide involves a multistep process, beginning with the reaction of 1-benzothiophene-2-carbohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride. This is then reacted with 3-chloro-1H-indazole in the presence of triethylamine to produce 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide.
Aplicaciones Científicas De Investigación
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide has been the subject of numerous scientific studies investigating its potential therapeutic applications. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Propiedades
IUPAC Name |
3-chloro-N-(cyclopentylideneamino)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-10-7-3-4-8-11(10)19-13(12)14(18)17-16-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUZTAHBRYHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)

![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)


![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)
![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)
![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)